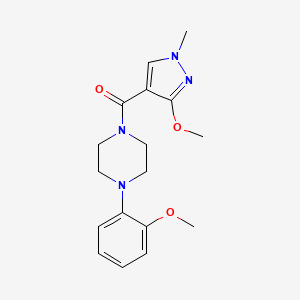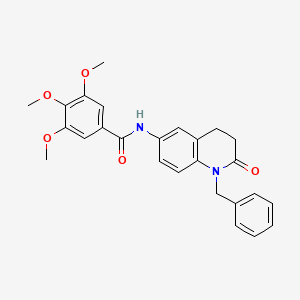![molecular formula C16H17N5O4 B6483254 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014046-35-5](/img/structure/B6483254.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,3,4-oxadiazole ring, a pyrazole ring, and methoxy groups attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The 1,3,4-oxadiazole and pyrazole rings are likely to be planar due to the presence of conjugated pi bonds. The methoxy groups on the phenyl ring could potentially participate in resonance, which may influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The oxadiazole and pyrazole rings are aromatic and may undergo electrophilic aromatic substitution. The methoxy groups are electron-donating, which could make the phenyl ring more reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of methoxy groups could increase the compound’s solubility in polar solvents .将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to target enzymes such as acetylcholinesterase (ache) and kinases like clk1 and dyrk1a . These enzymes play crucial roles in various biological processes, including nerve impulse transmission and cellular signaling.
Mode of Action
For instance, some compounds inhibit the activity of their target enzymes, thereby altering the normal functioning of the cell .
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, including metabolic pathways and signal transduction pathways .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cellular processes, and potentially having neuroprotective effects .
生化学分析
Biochemical Properties
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . The interaction with RNA polymerase involves binding to the enzyme’s switch region, thereby inhibiting its activity and preventing bacterial gene transcription . This inhibition can lead to potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of bacterial RNA polymerase can disrupt the normal transcription process, leading to altered gene expression and metabolic activities in bacterial cells . This disruption can result in the inhibition of bacterial growth and proliferation, making the compound a potential candidate for antibacterial therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the switch region of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis . This binding interaction is crucial for the compound’s antibacterial effects, as it directly interferes with the transcription process in bacteria. Additionally, the compound may also interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory activity against bacterial RNA polymerase . Over extended periods, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit potent antibacterial activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity against certain cell types . It is important to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing any potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation. These interactions can influence the compound’s metabolic flux and the levels of metabolites produced . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing any potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its effectiveness. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in exerting its biological effects.
特性
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-7-11(21(2)20-9)14(22)17-16-19-18-15(25-16)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKQUNKASLMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)
![5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483180.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide](/img/structure/B6483215.png)
![N-(4-butylphenyl)-2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6483226.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6483251.png)
![N-(3-acetylphenyl)-2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6483259.png)
![1,3,6-trimethyl-5-{[2-(morpholin-4-yl)ethyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6483263.png)
![methyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxylate](/img/structure/B6483271.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6483279.png)
